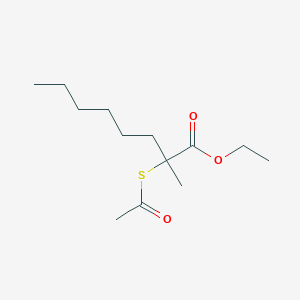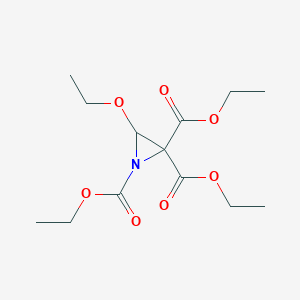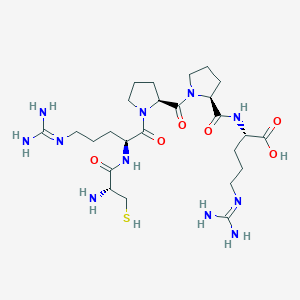
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is a chemical compound with the molecular formula C12H22O3S It is an ester derivative of octanoic acid, characterized by the presence of an acetylthio group and a methyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Octanoic acid+EthanolH2SO4Octanoic acid, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where octanoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octanoic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Octanoic acid and ethanol.
Oxidation: Carboxylic acids or other oxidized products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octanoic acid, which may interact with cellular components. The acetylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl octanoate: An ester of octanoic acid with ethanol, lacking the acetylthio and methyl groups.
Ethyl 2-octenoate: An unsaturated ester with a double bond in the octanoic acid chain.
Uniqueness
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is unique due to the presence of the acetylthio and methyl groups, which impart distinct chemical properties and reactivity compared to other esters of octanoic acid. These functional groups enable specific interactions and reactions that are not observed in simpler esters.
Properties
CAS No. |
646517-90-0 |
|---|---|
Molecular Formula |
C13H24O3S |
Molecular Weight |
260.39 g/mol |
IUPAC Name |
ethyl 2-acetylsulfanyl-2-methyloctanoate |
InChI |
InChI=1S/C13H24O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h5-10H2,1-4H3 |
InChI Key |
WAQYVZBHIUJPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(=O)OCC)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)

![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)



![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
